molecular formula C19H15N3OS B2616434 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE CAS No. 86109-76-4

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE

Cat. No.: B2616434
CAS No.: 86109-76-4
M. Wt: 333.41
InChI Key: BWVFNEWIUGVZGE-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound with the molecular formula C19H15N3OS and a molecular weight of 333.41 g/mol . It features a benzimidazole (1,3-benzodiazole) core linked via a sulfanyl-acetamide bridge to a naphthalene group, a structure common in medicinal chemistry research . The compound is identified by CAS Number 86109-76-4 and has a calculated XLogP3 of 4.5, indicating significant lipophilicity . While specific biological data for this compound is not available in the search results, compounds with benzimidazole and acetamide functionalities are frequently investigated for their diverse pharmacological properties. Related acetamide-containing heterocyclic derivatives are studied in various research areas, including as potential modulators of enzymatic activity . Furthermore, some cationic amphiphilic drugs that share structural features with this chemotype, such as a hydrophobic domain and a polar head, are known to inhibit lysosomal phospholipase A2 (PLA2G15), which is a key mechanism in the study of drug-induced phospholipidosis . This makes structural analogs valuable tools in toxicological research and drug development screening. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-18(12-24-19-21-16-9-3-4-10-17(16)22-19)20-15-11-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVFNEWIUGVZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carbon disulfide under basic conditions.

    Thioether Formation: The benzodiazole is then reacted with a suitable thiol to form the thioether linkage.

    Acetamide Formation: The final step involves the acyl

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(naphthalen-1-yl)acetamide is a derivative of benzodiazole known for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula for the compound is C18H19N3OSC_{18}H_{19}N_{3}OS. The structure features a benzodiazole moiety linked to a naphthalene group via an acetamide functional group. The presence of sulfur in the benzodiazole ring enhances its pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural characteristics exhibit significant antitumor activity. For instance, derivatives of benzimidazole and benzothiazole have shown effectiveness against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through mechanisms such as:

  • Cell Proliferation Inhibition : Assays indicated that these compounds can effectively halt the proliferation of tumor cells.
  • Cytotoxicity : MTS cytotoxicity assays revealed IC50 values indicating the concentration required to inhibit cell viability by 50%. For example, one study reported IC50 values for related compounds in the low micromolar range (6.26 μM for HCC827) in 2D cultures, suggesting a potent effect against lung cancer cells .

Antimicrobial Activity

The antimicrobial properties of benzodiazole derivatives have also been documented. Compounds similar to This compound have shown activity against both Gram-positive and Gram-negative bacteria:

  • Testing Methods : Broth microdilution methods were employed to evaluate activity against Escherichia coli and Staphylococcus aureus.
  • Results : Certain derivatives exhibited promising antibacterial activity, indicating potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug design. The presence of specific functional groups and their arrangement significantly influence the compound's efficacy:

Functional Group Effect on Activity
Benzodiazole RingEnhances DNA binding affinity
Sulfanyl GroupImproves solubility and bioavailability
Acetamide MoietyContributes to overall stability and reactivity

Case Studies

Several case studies have highlighted the biological potential of benzodiazole derivatives:

  • Antitumor Studies : A series of experiments conducted on lung cancer cell lines demonstrated that modifications to the benzodiazole structure could enhance antitumor efficacy. Compounds were tested in both 2D and 3D cultures, revealing that structural variations led to significant differences in cytotoxicity profiles .
  • Antimicrobial Efficacy : Another study focused on evaluating the antibacterial properties of related compounds against common pathogens. The results indicated that certain structural features were critical for enhancing antimicrobial activity, with some compounds showing effective inhibition at low concentrations .

Comparison with Similar Compounds

Notes

Molecular Weight Calculation : The target compound’s molecular weight (333.41 g/mol) was derived by summing atomic masses of substituents (C19H15N3OS). Discrepancies may arise from unaccounted stereochemistry or protonation states.

Data Limitations : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Synthesis Routes: Potential methods include coupling benzodiazolylsulfanyl chloride with chloroacetamide, followed by naphthylamine substitution—analogous to routes for ’s compound .

Q & A

Q. What synthetic modifications enhance the compound’s pharmacokinetic properties?

  • Prodrug strategies : Esterification of the acetamide improves membrane permeability. PEGylation increases solubility. Substituents on the naphthyl group (e.g., halogens) enhance metabolic stability, as shown in analogs with 4-chlorophenyl groups .

Methodological Notes

  • Crystallography : Use SHELX suite (SHELXL/SHELXS) for structure refinement; prioritize high-resolution data (R-factor < 0.05) .
  • SAR Studies : Combine synthetic diversification (e.g., introducing nitro, methyl, or methoxy groups) with in vitro assays to map pharmacophores .
  • Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC to avoid misinterpreting overlapping signals .

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